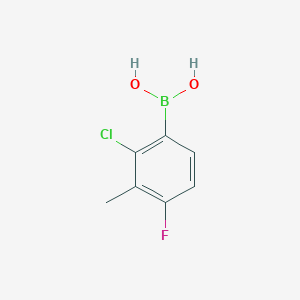

(2-Chloro-4-fluoro-3-methylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Chloro-4-fluoro-3-methylphenyl)boronic acid” is a type of organoborane compound. Organoborane compounds are widely used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For example, Suzuki-Miyaura coupling is a common method used for the synthesis of boronic acids .Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in cross-coupling reactions such as the Suzuki-Miyaura coupling . They can also be involved in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .Aplicaciones Científicas De Investigación

Fluorescence Quenching Studies :

- Boronic acid derivatives, including those similar to (2-Chloro-4-fluoro-3-methylphenyl)boronic acid, have been studied for their fluorescence quenching properties. For example, the fluorescence quenching of 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) in alcohol environments shows negative deviation in the Stern–Volmer plots, indicating the presence of different conformers in the ground state and the formation of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).

Structure-Reactivity Relationships in Complexation :

- The complexation behavior of various boronic acids, including derivatives of this compound, with biologically relevant diols has been explored. This study provides insights into the structure-reactivity relationships governing binding affinity to diols, which is crucial for applications in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Sensing Applications :

- Boronic acid derivatives have been developed as sensors for various ions and molecules. For instance, a study on colorimetric turn-on sensing of fluoride ions using pyridinium boranes, which are related to boronic acid compounds, demonstrates the potential of these compounds in developing sensitive and selective sensors (Wade & Gabbaï, 2009).

Chemical Synthesis and Crystal Structure Analysis :

- Research on the synthesis and crystal structure of amino-3-fluorophenyl boronic acid, a compound similar to this compound, has been carried out. This compound shows potential for constructing glucose sensing materials (Das et al., 2003).

Boronic Acid Fluorophore Complex Sensors :

- Novel boronic acid fluorophore complexes have been designed for selective sugar recognition in water. These studies demonstrate the application of boronic acid derivatives in developing complex sensors with dynamic response behavior (Tong et al., 2001).

Mecanismo De Acción

Target of Action

The primary target of the compound (2-Chloro-4-fluoro-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (in this case, this compound) transfers the organic group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a carbon-carbon bond-forming reaction, which is widely used in organic chemistry for the synthesis of a wide range of products . The downstream effects of this pathway include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of this compound.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids . Additionally, the presence of a palladium catalyst is crucial for the compound to exert its action in the Suzuki–Miyaura cross-coupling reaction .

Safety and Hazards

Direcciones Futuras

Borinic acids, a subclass of organoborane compounds, have been gaining attention in recent years due to their unique properties and reactivities. They have been used in cross-coupling reactions, as bioactive compounds, and for their propensity to coordinate alcohols, diols, amino alcohols, etc . This suggests that there could be potential future research directions for “(2-Chloro-4-fluoro-3-methylphenyl)boronic acid” and similar compounds.

Propiedades

IUPAC Name |

(2-chloro-4-fluoro-3-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKBOVSTTMEOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2706899.png)

![(Z)-methyl 2-(6-acetamido-2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706900.png)

![2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2706905.png)

![methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B2706909.png)

![2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2706910.png)

![[7]Cycloparaphenylene](/img/structure/B2706911.png)

![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B2706914.png)

![3-[[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2706916.png)